molecular formula C13H17F3N2O B103906 Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 40004-29-3

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B103906
CAS No.: 40004-29-3
M. Wt: 274.28 g/mol
InChI Key: FTMNSXDJPJHNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties due to its unique molecular structure, making it valuable for drug development, catalysis, and materials science. The compound is known for its role as a serotonin receptor agonist with a preference for 5-HT 1B serotonin receptors .

Preparation Methods

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized through various synthetic routes. One commonly used method involves the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . This reaction typically requires specific reaction conditions, including the use of organic solvents such as ether, chloroform, and ethanol. The compound is often produced as a white solid with a distinctive odor and a melting point between 100 and 102 degrees Celsius .

Chemical Reactions Analysis

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a serotonin receptor agonist, making it valuable for studying the effects of serotonin on biological systems . In medicine, the compound’s unique properties make it a potential candidate for drug development, particularly in the treatment of neurological disorders. Additionally, it has applications in the industry, including catalysis and materials science.

Mechanism of Action

The mechanism of action of Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with serotonin receptors, specifically the 5-HT 1B receptors . By binding to these receptors, the compound can modulate serotonin levels in the brain, influencing various physiological processes. The molecular targets and pathways involved in this mechanism are crucial for understanding its effects on the central nervous system and its potential therapeutic applications .

Comparison with Similar Compounds

Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared to other similar compounds, such as 1-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine . While both compounds share a similar molecular structure, Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific interaction with serotonin receptors and its diverse applications in scientific research. Other similar compounds may not exhibit the same level of specificity or versatility in their applications .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)18-6-4-17(5-7-18)8-9-19/h1-3,10,19H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNSXDJPJHNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193071
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-29-3
Record name 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazineethanol, 4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.